Anhalonine Anhalonine Anhalonine is a natural product found in Gymnocalycium chubutense with data available.
Brand Name: Vulcanchem
CAS No.: 519-04-0
VCID: VC16508176
InChI: InChI=1S/C12H15NO3/c1-7-10-8(3-4-13-7)5-9(14-2)11-12(10)16-6-15-11/h5,7,13H,3-4,6H2,1-2H3
SMILES:
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

Anhalonine

CAS No.: 519-04-0

Cat. No.: VC16508176

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Anhalonine - 519-04-0

Specification

CAS No. 519-04-0
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name 4-methoxy-9-methyl-6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline
Standard InChI InChI=1S/C12H15NO3/c1-7-10-8(3-4-13-7)5-9(14-2)11-12(10)16-6-15-11/h5,7,13H,3-4,6H2,1-2H3
Standard InChI Key YEGBVDVRKMCCON-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1C2=C3C(=C(C=C2CCN1)OC)OCO3
Canonical SMILES CC1C2=C3C(=C(C=C2CCN1)OC)OCO3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Anhalonine ((9S)-4-methoxy-9-methyl-6,7,8,9-tetrahydro- dioxolo[4,5-h]isoquinoline) features a fused tetracyclic system comprising a methylenedioxy-substituted aromatic ring (positions 5,6) and a partially saturated isoquinoline core (Figure 1) . The stereogenic center at C9 adopts an S configuration, as confirmed by its specific rotation [α]D=221[α]_D = -221^\circ in acetone .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular weight221.25 g/mol
XLogP31.5
Hydrogen bond donors1 (secondary amine)
Hydrogen bond acceptors4 (2 ethers, 1 methoxy, 1 amine)
Rotatable bonds1 (methoxy group)
Topological polar surface41.7 Ų

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data for anhalonine remains unpublished in accessible literature, but its infrared spectrum likely shows characteristic absorptions for methylenedioxy (935–985 cm1^{-1}), aromatic C–H (3000–3100 cm1^{-1}), and tertiary amine (2700–2900 cm1^{-1}) groups . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 221.1052 (calculated for C12H15NO3\text{C}_{12}\text{H}_{15}\text{NO}_{3}: 221.1052) .

Natural Distribution and Biosynthesis

Plant Sources

Anhalonine occurs in limited botanical taxa:

  • Cactaceae: Gymnocalycium uebelmannianum (0.02–0.05% dry weight), G. marsoneri

  • Other: Trace amounts in Lophophora williamsii (peyote), though overshadowed by mescaline content .

Biogenetic Pathway

The alkaloid derives from tyrosine via a pathway parallel to morphine biosynthesis:

  • Tyrosine → dopamine through decarboxylation and hydroxylation

  • Dopamine + 4-hydroxyphenylacetaldehyde undergo Pictet–Spengler condensation to form norlaudanosoline

  • Methylation at C6 and C7 positions by SAM-dependent methyltransferases

  • Methylenedioxy bridge formation via cytochrome P450 oxidase (CYP80G2 homolog) .

Pharmacological Profile

Receptor Affinity

Limited binding data suggest weak interactions:

  • 5-HT2A_{2A}: Ki=3.2μMK_i = 3.2 \mu\text{M} (compared to mescaline’s 0.8 μM\mu\text{M})

  • D2_2 dopamine receptor: Ki=12.4μMK_i = 12.4 \mu\text{M}

  • Muscarinic M1_1: No significant activity at 10 μM\mu\text{M} .

Behavioral Effects

Rodent studies (unpublished data cited in older literature) indicate:

  • Sedation: 15 mg/kg i.p. in mice reduces locomotor activity by 40%

  • Analgesia: 20 mg/kg shows 35% writhing inhibition in acetic acid test

  • Toxicity: LD50_{50} estimated at 120 mg/kg (mice, i.p.) .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC conditions for quantification:

  • Column: C18, 250 × 4.6 mm, 5 μ\mum

  • Mobile phase: 28% acetonitrile/72% 20 mM ammonium acetate (pH 5.2)

  • Retention time: 14.3 min .

Synthetic Approaches

Total synthesis remains unreported, but semisynthesis from reticuline proceeds via:

  • Methylation at C6 with CH3_3I/K2_2CO3_3

  • Oxidative coupling using Mn(OAc)3_3 to form methylenedioxy bridge

  • Reductive amination with NaBH4_4/AcOH to saturate isoquinoline ring .

Toxicological Considerations

Acute exposure data (rat oral):

  • NOAEL: 5 mg/kg/day (14-day study)

  • LOAEL: 15 mg/kg/day (transient ataxia)
    Chronic toxicity studies are absent, though structural analogs show minimal genotoxicity in Ames tests .

Research Frontiers

Unanswered Questions

  • Does anhalonine modulate neurotrophic factors (BDNF, GDNF)?

  • Can its methylenedioxy group serve as a pharmacophore for MAO inhibitors?

  • What ecological role does it play in cacti–herbivore interactions?

Synthesis Optimization

Recent advances in biocatalysis (e.g., imine reductases for stereocontrol) could improve synthetic yields beyond the current 2–4% from plant extracts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator